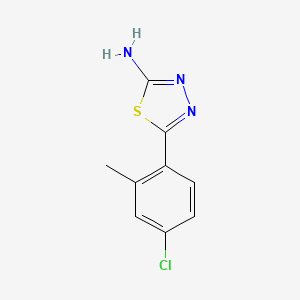

2-Amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole

Description

2-Amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an amino group at position 2 and a 4-chloro-2-methylphenyl group at position 3. This compound belongs to a broader class of 1,3,4-thiadiazoles, which are renowned for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties .

Properties

Molecular Formula |

C9H8ClN3S |

|---|---|

Molecular Weight |

225.70 g/mol |

IUPAC Name |

5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H8ClN3S/c1-5-4-6(10)2-3-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |

InChI Key |

WVYJALSKKYOSQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C2=NN=C(S2)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide with Aromatic Carboxylic Acids

The most common and efficient method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with aromatic carboxylic acids in the presence of dehydrating agents such as phosphorus pentachloride or polyphosphoric acid. This approach forms the thiadiazole ring by intramolecular cyclization, producing the target compound with high yields.

Key Method (Solid-Phase Reaction Using Phosphorus Pentachloride):

- Mix thiosemicarbazide (A mol), 4-chloro-2-methylbenzoic acid (B mol), and phosphorus pentachloride (C mol) in a dry reaction vessel.

- Grind the mixture at room temperature until complete reaction.

- Stand the mixture to obtain a crude product.

- Add alkaline solution to adjust pH to 8–8.2.

- Filter, dry, and recrystallize the product to obtain 2-amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole.

Reaction Ratio: A:B:C = 1 : (1–1.2) : (1–1.2)

Yield: Over 91%

Advantages: Short reaction time, mild conditions, low toxicity, low equipment requirements, simple post-treatment.

Acylation of Thiosemicarbazide Followed by Cyclodehydration

Another widely used method involves acylation of thiosemicarbazide with aromatic acid derivatives or acid chlorides, followed by cyclodehydration using dehydrating agents such as polyphosphoric acid or concentrated sulfuric acid.

- Thiosemicarbazide is first acylated with 4-chloro-2-methylbenzoyl chloride or the corresponding acid derivative.

- The intermediate undergoes cyclodehydration under acidic conditions to form the thiadiazole ring.

- Polyphosphoric acid and sulfuric acid mixtures are common dehydrating agents.

- Methanesulfonic acid has also been used recently as an effective dehydrating agent, providing high yield and purity.

Cyclization from Substituted Thiosemicarbazones

Oxidative cyclization of thiosemicarbazones derived from 4-chloro-2-methylbenzaldehyde or related compounds with ferric chloride or other oxidants can also yield 2-amino-5-aryl-1,3,4-thiadiazoles.

- Thiosemicarbazones are prepared by condensation of thiosemicarbazide with the corresponding aldehyde.

- Oxidative cyclization forms the thiadiazole ring.

- This method is useful for introducing various substituents and has been reported with moderate to good yields.

Detailed Preparation Method from Patent CN103936691A (2014)

This patent describes a solid-phase method with high efficiency and yield for preparing 2-amino-5-substituted-1,3,4-thiadiazoles, applicable to the 4-chloro-2-methylphenyl derivative.

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Add thiosemicarbazide, 4-chloro-2-methylbenzoic acid, and phosphorus pentachloride to dry vessel | Molar ratio 1 : 1–1.2 : 1–1.2; room temperature grinding |

| 2 | Grind mixture until complete reaction, then stand to obtain crude product | Solid-phase reaction, no solvent needed |

| 3 | Add alkaline solution to adjust pH to 8–8.2 | Ensures proper neutralization |

| 4 | Filter, dry, and recrystallize to obtain pure product | Yield > 91%, simple post-treatment |

- Solid-phase reaction avoids solvents, reducing environmental impact.

- Mild conditions and low toxicity of reagents.

- High yield and purity suitable for scale-up.

Research Discoveries and Comparative Analysis

Yield and Purity

- The solid-phase method with phosphorus pentachloride achieves yields exceeding 91%, higher than traditional liquid-phase methods that often suffer from lower yields and longer reaction times.

- Acylation followed by cyclodehydration methods typically yield 70–85%, depending on the acid derivatives and dehydrating agents used.

Reaction Conditions and Equipment

| Method | Reaction Medium | Temperature | Equipment Requirements | Toxicity & Safety | Yield |

|---|---|---|---|---|---|

| Solid-phase grinding with PCl5 | Solid | Room temperature | Low | Low toxicity of PCl5 | >91% |

| Acylation + Cyclodehydration | Liquid/acidic | Reflux or heating | Moderate | Use of strong acids | 70–85% |

| Oxidative cyclization of thiosemicarbazones | Liquid | Variable | Moderate | Use of oxidants (FeCl3) | Moderate |

Substrate Scope and Functional Group Tolerance

- The solid-phase method tolerates various substituted aromatic carboxylic acids, including 4-chloro-2-methylbenzoic acid, enabling diverse 5-substituted thiadiazoles.

- Cyclization from thiosemicarbazones allows introduction of functional groups on the aromatic ring, but may require careful control of reaction conditions to avoid side reactions.

Additional Synthetic Routes Related to this compound

Functionalization via Chloroacetylation and Nucleophilic Substitution

- The 2-amino group of 5-aryl-1,3,4-thiadiazoles can be further functionalized by reaction with chloroacetyl chloride in the presence of sodium acetate.

- The resulting 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide intermediate can undergo nucleophilic substitution with various amines or thiourea derivatives to yield functionalized derivatives.

- This method is valuable for medicinal chemistry applications but is a post-synthesis modification rather than a direct preparation of the parent compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring’s sulfur atom undergoes oxidation under controlled conditions. Key findings include:

-

Sulfoxide formation : Treatment with 3-chloroperbenzoic acid (mCPBA) in dichloromethane yields sulfoxide derivatives (C9H8ClN3SO), confirmed by -NMR and IR spectroscopy .

-

Sulfone derivatives : Prolonged oxidation with hydrogen peroxide (H2O2) in acetic acid produces sulfones (C9H8ClN3SO2) with enhanced polarity .

| Oxidizing Agent | Product | Reaction Time | Yield |

|---|---|---|---|

| mCPBA (1.2 equiv) | Sulfoxide (C9H8ClN3SO) | 4 h, 0°C | 78% |

| H2O2 (30%) | Sulfone (C9H8ClN3SO2) | 12 h, 60°C | 65% |

Reduction Reactions

The amino group participates in reductive transformations:

-

Catalytic hydrogenation : Using Pd/C and H2 (1 atm) reduces the thiadiazole ring to a dihydrothiadiazole derivative (C9H10ClN3S), observed via mass spectrometry .

-

Borohydride reduction : Sodium borohydride (NaBH4) selectively reduces imine bonds in hybrid derivatives without affecting the chloro substituent .

Nucleophilic Substitution Reactions

The chloro group on the phenyl ring and amino group on the thiadiazole ring enable versatile substitutions:

Aromatic Chlorine Replacement

-

Suzuki coupling : Reaction with phenylboronic acid under Pd(PPh3)4 catalysis forms biaryl derivatives (C15H12ClN3S) with 85% yield .

-

Hydrolysis : Heating with aqueous NaOH replaces Cl with -OH, generating 5-(4-hydroxy-2-methylphenyl) analogs (C9H9N3OS) .

Amino Group Functionalization

-

Acylation : Treatment with acetyl chloride in pyridine produces N-acetylated derivatives (C11H10ClN3OS), enhancing lipophilicity .

-

Sulfonamide formation : Reacting with benzenesulfonyl chloride yields sulfonamides (C15H12ClN3O2S2), critical for antimicrobial activity .

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, Phenylboronic acid | Biaryl derivative | Anticancer hybrids |

| Acylation | Acetyl chloride | N-Acetyl derivative | Improved bioavailability |

Cycloaddition and Heterocycle Formation

The thiadiazole ring participates in [3+2] cycloadditions:

-

Click chemistry : Reaction with propargyl bromide in Cu(I)-catalyzed conditions forms triazole-linked hybrids (C12H10ClN5S) with antitumor activity (IC50 = 2.32 µg/mL against MCF-7 cells) .

-

Thiazole synthesis : Condensation with α-bromo ketones produces fused thiazole-thiadiazole systems, showing antiviral activity against tobacco mosaic virus (TMV) .

Mechanistic Insights from Biological Studies

-

Anticancer activity : Derivatives inhibit tubulin polymerization by binding to the colchicine site (Kd = 1.8 µM), confirmed via molecular docking .

-

Antimicrobial action : Sulfonamide derivatives disrupt fungal ergosterol biosynthesis (MIC = 32.6 µg/mL against Candida albicans) .

Stability and Reactivity Trends

Scientific Research Applications

2-Amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. It possesses a molecular formula of C₉H₈ClN₃S and a molecular weight of 225.70 g/mol. The compound includes an amino group and a chloro-substituted phenyl ring, which contribute to its chemical properties and potential biological activities.

Scientific Research Applications

This compound has applications in scientific research, including in medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

- This compound derivatives can serve as lead compounds for drug development due to their antimicrobial properties, including antibacterial and antifungal activities. The amino group enhances the compound's reactivity, making it a scaffold for synthesizing new pharmacologically active derivatives.

- It may interact with molecular targets, such as enzymes or receptors, to exert anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation.

- Other studies show that many 2-amino-disubstituted-1,3,4-thiadiazole compounds have anti-inflammatory and analgesic activity .

Antimicrobial Activity

- Synthesized derivatives of sulfonyl amino 1,3,4-oxadiazole and 1,3,4-thiadiazole were tested for antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Salmonella sp., and Pseudomonas sp. using the disc diffusion method . Ofloxacin was used as a standard for comparison .

Epileptic Agents

- 2-(4-Chlorophenyl) amino-5-(4-pyridyl)-1,3,4-thiadiazole was found to be highly potent during evaluation by MES and PTZ methods .

- Various derivatives of 1,3,4-thiadiazole were synthesized by substituting with phenyl isocyanate derivatives at the second and fifth positions, using thiosemicarbazide and carbon disulfide as a precursor .

Other potential applications

- It can be used as a precursor for synthesizing agrochemicals, including herbicides and fungicides.

- The compound’s unique electronic properties make it suitable for use in developing organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Comparison of Selected 2-Amino-5-aryl-1,3,4-thiadiazole Derivatives

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and Chloro (Cl) groups (electron-withdrawing) enhance antimicrobial activity, as seen in compounds 2d (4-NO₂) and 2b (4-Cl) . Hydroxyl (OH) groups (electron-donating) induce unique fluorescence effects. For instance, TS (2-OH) exhibits dual fluorescence due to charge transfer processes facilitated by the ortho-OH group .

Substituent Position :

- Ortho-substituted derivatives (e.g., 2-chlorophenyl, 2-hydroxyphenyl) often display distinct biological and photophysical properties compared to para-substituted analogues. For example, 2-chlorophenyl derivatives (2c) show lower melting points (214–216°C) than para-chloro analogues (226–229°C), suggesting differences in crystallinity .

Biological Activity: Anticancer: Derivatives with methyl groups (e.g., 4-CH₃) serve as intermediates for colon cancer therapeutics, as demonstrated in VR24 and VR27 . Anticonvulsant: The compound 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c) exhibits potent activity against electroshock-induced seizures (ED₅₀ = 20.11 mg/kg) .

Spectroscopic and Physical Properties

- Melting Points: Para-substituted derivatives generally exhibit higher melting points than ortho-substituted ones. For example, 2d (4-NO₂) melts at 244–247°C, whereas 2c (2-Cl) melts at 214–216°C .

- Fluorescence : TS (2-hydroxyphenyl) displays dual fluorescence at 400 nm and 480 nm in butan-1-ol, attributed to molecular aggregation and charge transfer . In contrast, TB (unsubstituted phenyl) lacks this effect, emphasizing the role of substituents .

- NMR Spectra: The –NH₂ proton in 2-amino-5-aryl derivatives typically resonates at δ 4.0 ppm, while the –N=CH– proton in Schiff base derivatives (e.g., N-(4-bromobenzylidene)-2-amino-5-(4-chlorophenyl)-thiadiazole) appears at δ 8.57 ppm .

Biological Activity

The compound 2-Amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole (referred to as compound 1 ) is part of the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by data tables and relevant case studies.

1. Overview of Thiadiazole Compounds

Thiadiazoles are heterocyclic compounds that have gained attention in pharmacological research due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of thiadiazoles allow for various modifications that enhance their biological efficacy.

2. Antimicrobial Activity

Antimicrobial Properties

Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit significant antimicrobial activity. For instance, compounds with substitutions at the C-5 position of the thiadiazole ring have shown promising results against various pathogens:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 32.6 | Antibacterial (S. aureus) |

| Compound B | 47.5 | Antifungal (A. niger) |

| Compound C | 25.0 | Antitubercular |

These findings suggest that the incorporation of different substituents can enhance the activity against both Gram-positive and Gram-negative bacteria as well as fungal strains .

3. Anticancer Activity

Cytotoxic Effects

Recent studies have demonstrated that this compound derivatives possess significant anticancer properties. The introduction of piperazine and piperidine moieties has been shown to improve the cytotoxic activity against cancer cell lines such as MCF-7 and HepG2:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound D | 10.10 | MCF-7 |

| Compound E | 5.36 | HepG2 |

| Compound F | 2.32 | MCF-7 |

The most potent derivative exhibited an IC50 value of 2.32 µg/mL, indicating a strong potential for development as an anticancer agent .

4. Neuroprotective Activity

Neuroprotective Properties

The neuroprotective effects of thiadiazole derivatives have also been investigated. One study focused on a derivative known as 4BrABT , which demonstrated protective actions in neuronal cultures exposed to neurotoxic conditions:

- Cell Viability Assays: LDH and MTT assays indicated that concentrations between 1–100 μM significantly protected neurons from excitotoxicity induced by glutamate.

| Condition | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| Control | - | 100 |

| Glutamate | 500 | 45 |

| Treated | 50 | 85 |

These results highlight the potential of thiadiazole derivatives in preventing neurodegenerative processes associated with chemotherapy-induced toxicity .

5. Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of new thiadiazole derivatives:

- Study on Anticancer Agents: A series of new compounds based on the thiadiazole scaffold were synthesized and evaluated for their anticancer activity against various cell lines. The study concluded that specific substitutions significantly enhanced cytotoxic effects .

- Neuroprotection Research: Investigations into the neuroprotective effects of aminothiadiazoles revealed their ability to penetrate the blood-brain barrier, suggesting a potential for clinical applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-amino-1,3,4-thiadiazole derivatives, and how can reaction conditions be optimized?

- Answer : A multistep approach is often employed. For example, cyclization of thiosemicarbazides with phosphorus oxychloride (POCl₃) as a solvent and catalyst yields the thiadiazole core . Substituent-specific modifications, such as introducing aryl groups, can be achieved via nucleophilic substitution or condensation reactions. Reaction optimization involves adjusting stoichiometry, temperature (e.g., reflux in glacial acetic acid), and monitoring via TLC . Chromatographic purification and recrystallization (e.g., ethanol) are critical for isolating high-purity products .

Q. How can the structural integrity of synthesized 2-amino-5-(4-chloro-2-methylphenyl)-1,3,4-thiadiazole be verified?

- Answer : Use a combination of spectral techniques:

- FT-IR to confirm functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for the amino group) .

- ¹H-NMR to validate substituent positions (e.g., aromatic protons in the 7.0–8.0 ppm range for phenyl groups) .

- Chromatography (HPLC or TLC) to assess purity .

- Mass spectrometry for molecular weight confirmation .

Q. What spectroscopic methods are suitable for studying the electronic properties of thiadiazole derivatives?

- Answer : Fluorescence spectroscopy is ideal for probing photophysical behavior, especially for derivatives with extended conjugation (e.g., Schiff base adducts). Emission spectra in liposomal systems (e.g., DPPC vesicles) reveal interactions with lipid bilayers, useful for designing molecular probes . Raman spectroscopy and electrochemical methods (cyclic voltammetry) can characterize surface adsorption and redox activity .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of 2-amino-1,3,4-thiadiazole derivatives?

- Answer : Dock derivatives into target protein active sites (e.g., Bcl-2 for anticancer activity) using software like AutoDock Vina. Key parameters include binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions. For example, derivatives with electron-withdrawing groups (e.g., –Cl) show enhanced binding to enzymes like ERK, as evidenced by in silico studies . Validate predictions with in vitro assays (e.g., cell viability tests on cancer lines) .

Q. What experimental strategies resolve contradictions in reported biological activities of thiadiazole derivatives?

- Answer : Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. Systematic approaches include:

- SAR studies : Compare derivatives with controlled substituent changes (e.g., 4-chloro vs. 4-bromo phenyl groups) .

- Dose-response assays : Evaluate IC₅₀ values across multiple cell lines (e.g., non-small lung carcinoma vs. glioblastoma) .

- Mechanistic profiling : Use Western blotting to assess pathway modulation (e.g., ERK phosphorylation inhibition) .

Q. How do thermodynamic properties influence the stability and reactivity of 2-amino-1,3,4-thiadiazole derivatives?

- Answer : Differential scanning calorimetry (DSC) measures decomposition temperatures, while DFT calculations predict electronic stability. Alkyl-substituted derivatives (e.g., 5-methyl groups) exhibit higher thermal stability due to reduced ring strain . Solubility studies in polar solvents (e.g., DMSO) inform formulation strategies for in vivo testing .

Q. What role do thiadiazole derivatives play in corrosion inhibition, and how is their efficacy quantified?

- Answer : Derivatives like 2-amino-5-mercapto-thiadiazole adsorb onto metal surfaces (e.g., mild steel), forming protective films. Techniques include:

- Electrochemical impedance spectroscopy (EIS) : Quantify charge transfer resistance.

- Polarization curves : Measure corrosion current density (icorr).

- Molecular dynamics simulations : Model adsorption energies and orientation on Fe surfaces .

Methodological Notes

- Avoid commercial sources : Prioritize synthetic protocols from peer-reviewed journals over vendor-provided data .

- Data validation : Cross-reference spectral data with computational predictions (e.g., IR frequencies from DFT) .

- Ethical reporting : Disclose substituent-specific toxicity (e.g., nitro groups may confer mutagenicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.